molecular formula C7H6N4O B1417425 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 939-08-2

3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B1417425
CAS RN: 939-08-2
M. Wt: 162.15 g/mol
InChI Key: UKPXYDJSESBHPR-UHFFFAOYSA-N
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Description

“3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” is a chemical compound that has been used in the synthesis of various metal-organic frameworks . It is an achiral ligand, meaning it does not have a non-superimposable mirror image .


Synthesis Analysis

The synthesis of “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” involves the use of a flexible achiral ligand . This compound has been used in the hydrothermal synthesis of four metal (II)-complexes . Another method involves the refluxing of 4-Amino-5-(pyri-din-4-yl)-4H-1,2,4-triazole-3-thiol .


Molecular Structure Analysis

The molecular structure of “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” has been characterized by single-crystal X-ray diffraction . The complexes formulated with this compound feature a uninodal 2D layer with a 4 4 - sql topology .


Chemical Reactions Analysis

The chemical reactions involving “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” are complex and involve the formation of metal-organic frameworks . These reactions are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Derivatives of this compound have been synthesized for various applications. For instance, Bekircan et al. (2008) synthesized a series of new derivatives and investigated their antioxidant and antiradical activities (Bekircan et al., 2008).
  • Structural Analysis : Studies like the one by Zareef et al. (2008) focus on the crystal structure of related compounds, providing insights into their molecular and crystalline properties (Zareef et al., 2008).

Biological and Pharmacological Research

  • Antimicrobial Activities : Compounds like 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol have been synthesized and tested for antimicrobial activity, as investigated by Bayrak et al. (2009) (Bayrak et al., 2009).
  • Antifungal Activity : Some derivatives show potential as antifungal agents, such as in the study by Mu et al. (2015), which explored the synthesis and antifungal activity of specific triazole derivatives (Mu et al., 2015).

Material Science and Chemistry

  • Luminescent Properties : Studies have explored the luminescent properties of copper(I) complexes with related compounds, potentially useful in materials science and photonic applications (Gusev et al., 2017).
  • Corrosion Inhibition : Schiff’s bases derived from triazole compounds have been investigated as corrosion inhibitors for metals, indicating applications in industrial chemistry (Ansari et al., 2014).

Coordination Chemistry

  • Metal-Organic Frameworks : The compound and its derivatives have been used to synthesize various metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and more. This is exemplified in research on metal(II) complexes (Gong et al., 2014).

Photophysical Properties

  • Solar Cell Applications : Complexes derived from triazolopyridines, including similar compounds, have been used in regenerative solar cells, as shown in the study by Lees et al. (1999) (Lees et al., 1999).

Safety And Hazards

While specific safety and hazards information for “3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one” is not available, general safety measures for handling similar compounds include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

3-pyridin-4-yl-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPXYDJSESBHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239862
Record name Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one

CAS RN

939-08-2
Record name Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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